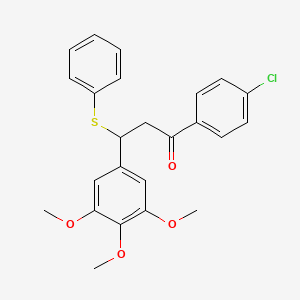
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. TFMPP has been used in scientific research due to its interesting properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthetic Applications and Molecular Structure
A study by Devi and Perumal (2007) presents a facile synthesis method for novel 2,6-diaryl-2,3-dihydro-1H-pyridin-4-ones using a one-pot, four-component reaction that includes components structurally similar to the queried compound. This synthesis process highlights the versatility of such compounds in generating new molecular frameworks, potentially useful in various chemical and pharmacological research applications Devi & Perumal, 2007.
Molecular Structure Characterization
Research by Sheena Mary et al. (2015) on a structurally related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, employed various spectroscopic methods and density functional theory (DFT) to elucidate its molecular structure. Their work demonstrates the application of advanced techniques in determining molecular properties, stability, and charge distribution, essential for understanding the chemical behavior and potential reactivity of such compounds Sheena Mary et al., 2015.
Potential Biological Activity
Although the specific compound was not directly studied for biological activities, research into structurally related compounds provides insight into potential areas of interest. For instance, Viji et al. (2020) explored the antimicrobial activity of a related molecule, highlighting the potential of such compounds in developing new antimicrobial agents. Their work also involved quantum chemical calculations and molecular docking studies, indicating the broader relevance of these compounds in drug design and pharmacological research Viji et al., 2020.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-phenylsulfanyl-3-(3,4,5-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO4S/c1-27-21-13-17(14-22(28-2)24(21)29-3)23(30-19-7-5-4-6-8-19)15-20(26)16-9-11-18(25)12-10-16/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRVUAVMKNPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide](/img/structure/B2652288.png)
![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)
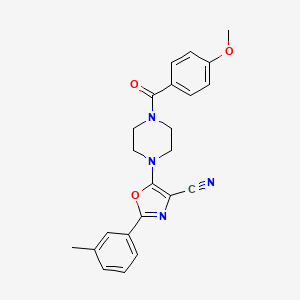
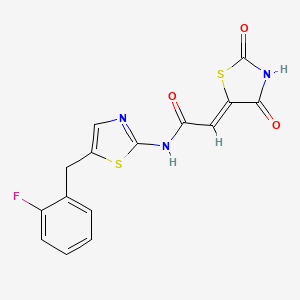

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)
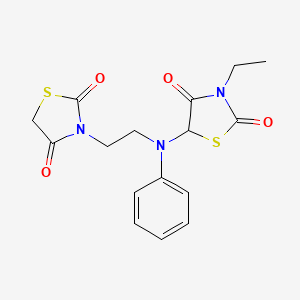
![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)
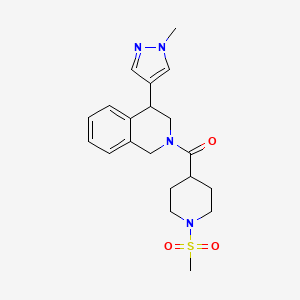
![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)
![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)
